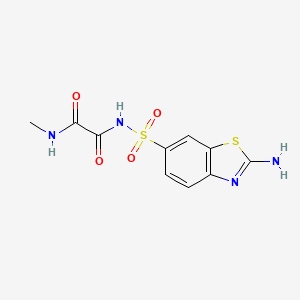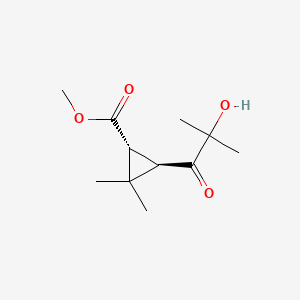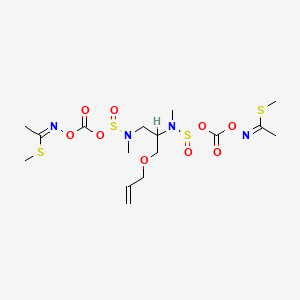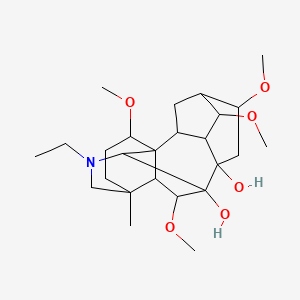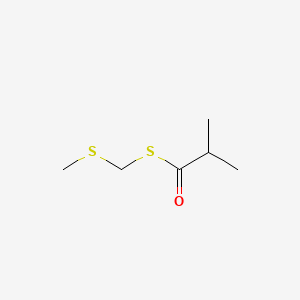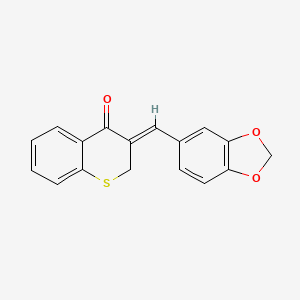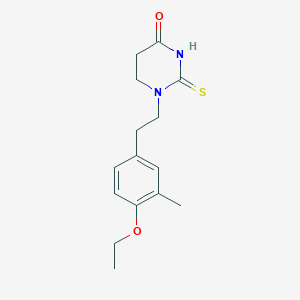
Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone is a synthetic organic compound that belongs to the class of pyrimidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thioxo group: This step often involves the use of sulfur-containing reagents under controlled conditions.
Substitution reactions: To introduce the ethoxy and methyl groups, specific reagents and catalysts are used.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone
- Tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone
Uniqueness
Tetrahydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-2-thioxo-4(1H)-pyrimidinone is unique due to the specific substitution pattern on the phenyl ring. This can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
88655-34-9 |
|---|---|
Molekularformel |
C15H20N2O2S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1-[2-(4-ethoxy-3-methylphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C15H20N2O2S/c1-3-19-13-5-4-12(10-11(13)2)6-8-17-9-7-14(18)16-15(17)20/h4-5,10H,3,6-9H2,1-2H3,(H,16,18,20) |
InChI-Schlüssel |
WUNAWOZTSWKQFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CCN2CCC(=O)NC2=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
